3-(2-Chloro-3-quinolyl)acrylic acid
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Overview
Description
3-(2-Chloro-3-quinolyl)acrylic acid is a derivative of acrylic acid, which is an organic compound with the formula CH2=CHCOOH . It is an ester that contains vinyl groups, which are two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .
Synthesis Analysis
The synthesis of 3-(2-Chloro-3-quinolyl)acrylic acid involves the use of conventional and microwave methods . The microwave method has been found to reduce reaction time and yield better results than the conventional method .Molecular Structure Analysis
The molecular structure of 3-(2-Chloro-3-quinolyl)acrylic acid is characterized by the presence of a quinoline ring system . The structure of the compound was confirmed using various spectroscopic methods, including elemental analysis, infrared, nuclear magnetic resonance, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving 3-(2-Chloro-3-quinolyl)acrylic acid are complex and involve several steps . For example, 3-(2-Chloro-3-quinolyl)acrylic esters, when boiled with thiourea in absolute ethanol, yield thiones . These thiones, when treated with bromine followed by a reaction with triethylamine, afford the cyclised product thieno (2,3-b)quinolines .Scientific Research Applications
Synthesis of Novel Derivatives for Medicinal Applications 3-(2-Chloroquinolin-3-yl)acrylic acid derivatives have been synthesized for potential applications in medicinal fields. These derivatives, produced through Knoevenagel condensation, are of interest due to their applicability as potent maxi-K channel openers, particularly in the treatment of male erectile dysfunction (Shastri & Joshi, 2014).
Synthesis of Selenoloquinoline Derivatives The synthesis of selenolo(2, 3-b)quinoline-2-carboxylic ethyl esters has been achieved using 3-(2-chloro-3-quinolyl)acrylic acids. This synthesis, conducted under a nitrogen atmosphere, forms the basis for further studies in the synthesis of novel compounds (Nithyadevi & Rajendran, 2006).
Development of Fused Quinolines 2-Chloroquinoline-3-carbaldehydes, which can be derived from 3-(2-chloro-3-quinolyl)acrylic acids, are used to create a variety of fused quinolines, including thieno-, pyridazino-, and furo-quinolines. This research demonstrates the versatility of these compounds in synthesizing diverse quinoline derivatives (Meth-Cohn et al., 1981).
Chelating Ligand for Metal Ion Permeation N-(8-quinolyl)-sulfonamide, synthesized using acrylic acid and related to 3-(2-chloro-3-quinolyl)acrylic acid, has been used as a chelating ligand in cation exchange membranes. These membranes show selective permeation of metal ions, indicating potential applications in separation and purification processes (Kojima, Takano, & Komiyama, 1995).
Antimicrobial Activity Some acrylic acid derivatives, including quinolylacrylic acids, have been studied for their antimicrobial properties. These compounds show potential as inhibitors of the growth of specific bacteria, highlighting their possible use in developing new antimicrobial agents (Furst et al., 1951).
Synthesis of Quinoline-Based Polymers for Biomedical Applications Quinoline-based acrylate monomers have been used to synthesize polymers for biomedical applications, demonstrating antimicrobial activities and potential as drug-releasing agents. This indicates the versatility of 3-(2-chloro-3-quinolyl)acrylic acid derivatives in pharmaceutical and biomedical research (Uma et al., 2015).
Cancer Research Quinolinyl acrylate derivatives have been evaluated against human prostate cancer cells, showing potential as antitumor agents. Their effectiveness in reducing tumor growth in vivo supports their potential use in cancer therapy (Rodrigues et al., 2012).
Development of Polymer Complexes Quinolyl acrylate derivatives have been used in the creation of polymer complexes, which have applications in various fields including materials science. These complexes demonstrate thermal stability and potential for various industrial applications (El-Sonbati & Diab, 1988).
Future Directions
The future directions for the study of 3-(2-Chloro-3-quinolyl)acrylic acid could involve the development of novel antimicrobial agents , as well as the exploration of green methodologies in organic synthesis . The use of microwave-induced synthesis in organic and pharmaceutical chemistry could also be a promising area of research .
properties
IUPAC Name |
(E)-3-(2-chloroquinolin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-12-9(5-6-11(15)16)7-8-3-1-2-4-10(8)14-12/h1-7H,(H,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFPJNZVUBIFTB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-3-quinolyl)acrylic acid |
Citations
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